molecular formula C8H13NOS B1349822 1-Thia-4-azaspiro[4.5]decan-3-one CAS No. 4580-63-6

1-Thia-4-azaspiro[4.5]decan-3-one

Cat. No. B1349822
CAS RN: 4580-63-6
M. Wt: 171.26 g/mol
InChI Key: MHTZRDHAPSMSNK-UHFFFAOYSA-N
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Description

1-Thia-4-azaspiro[4.5]decan-3-one is a chemical compound with the linear formula C8H13NOS . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The 1-thia-4-azaspiro[4.5]decan compounds were prepared via a one-pot three-component reaction involving condensation of ketones namely, 4-methylcyclohexanone and cyclohexanone; aromatic amines namely, 4-bromoaniline or 4-fluoroaniline; and mercaptoacetic acid in dry benzene .


Molecular Structure Analysis

The molecular structure of 1-Thia-4-azaspiro[4.5]decan-3-one is represented by the SMILES string O=C1NC2(CCCCC2)SC1 . The InChI representation is 1S/C8H13NOS/c10-7-6-11-8(9-7)4-2-1-3-5-8/h1-6H2,(H,9,10) .


Chemical Reactions Analysis

The thioglycoside derivatives of the synthesized (1,3,4-thiadiazolyl)thiaazaspiro[4.5]decane and thiazolopyrimidinethione compounds were synthesized by glycosylation reactions using acetylated glycosyl bromides .

Scientific Research Applications

Anticancer Activity

  • Application Summary: 1-Thia-4-azaspiro[4.5]decan-3-one derivatives, their derived thiazolopyrimidine and 1,3,4-thiadiazole compounds were synthesized . These compounds were studied for their anticancer activity .
  • Methods of Application: The thioglycoside derivatives of the synthesized (1,3,4-thiadiazolyl)thiaazaspiro[4.5]decane and thiazolopyrimidinethione compounds were synthesized by glycosylation reactions using acetylated glycosyl bromides .
  • Results: The anticancer activity of synthesized compounds was studied against the cell culture of HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma) and HCT116 (human colorectal carcinoma) cell lines and a number of compounds showed moderate to high inhibition activities .

Safety And Hazards

While specific safety and hazards information for 1-Thia-4-azaspiro[4.5]decan-3-one is not available, general precautions include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

1-thia-4-azaspiro[4.5]decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS/c10-7-6-11-8(9-7)4-2-1-3-5-8/h1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTZRDHAPSMSNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC(=O)CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372274
Record name 1-thia-4-azaspiro[4.5]decan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Thia-4-azaspiro[4.5]decan-3-one

CAS RN

4580-63-6
Record name 1-thia-4-azaspiro[4.5]decan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Thia-4-azaspiro[4.5]decan-3-one
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1-Thia-4-azaspiro[4.5]decan-3-one
Reactant of Route 3
1-Thia-4-azaspiro[4.5]decan-3-one
Reactant of Route 4
1-Thia-4-azaspiro[4.5]decan-3-one
Reactant of Route 5
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Reactant of Route 6
1-Thia-4-azaspiro[4.5]decan-3-one

Citations

For This Compound
85
Citations
ÇB Apaydın, N Cesur, A Stevaert… - Archiv der …, 2019 - Wiley Online Library
A series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐ones bearing an amide group at C‐4 and various substitutions at C‐2 and C‐8 were synthesized and evaluated against human coronavirus …
Number of citations: 20 onlinelibrary.wiley.com
PD Neuenfeldt, BB Drawanz, W Cunico… - … Section E: Structure …, 2009 - scripts.iucr.org
The title compound, C12H15N3OS, features an envelope conformation for the 1,3-thiazolidin-4-one ring with the S atom as the flap atom. The pyrimidine ring is almost orthogonal to the …
Number of citations: 5 scripts.iucr.org
EM Hussein, GS Masaret… - Chemistry Central …, 2015 - bmcchem.biomedcentral.com
Thiazolidinone, has been employed in the preparation of different important drugs required for treatment of inflammations, bacterial infections, and hypertension. Mannich bases have …
Number of citations: 12 bmcchem.biomedcentral.com
F Şen, Ö Ekici, M Dinçer, A Cukurovali - Journal of Molecular Structure, 2015 - Elsevier
In the present study, combined experimental and computational study on molecular structure and spectroscopic assignments of title compound has been reported. The crystal was …
Number of citations: 12 www.sciencedirect.com
HK Fun, TS Chia, P Shanmugavelan… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C21H23NOS, the thiazolidine ring adopts a twist conformation about one of its C—S bonds, while the cyclohexane ring has a chair conformation. The S and N …
Number of citations: 11 scripts.iucr.org
EM Flefel, WA El-Sayed, AM Mohamed, WI El-Sofany… - Molecules, 2017 - mdpi.com
New 1-thia-azaspiro[4.5]decane derivatives, their derived thiazolopyrimidine and 1,3,4-thiadiazole compounds were synthesized. The thioglycoside derivatives of the synthesized (1,3,4-…
Number of citations: 90 www.mdpi.com
M Akkurt, ŞP Yalçın, NT Klip… - … Section E: Structure …, 2008 - scripts.iucr.org
The title compound, C16H28N2O3S, is dimerized by inversion symmetry-related intermolecular O—H⋯N hydrogen bonding, forming an R22(16) motif. The dimers are also linked …
Number of citations: 13 scripts.iucr.org
A Srinivas, A Nagaraj, CS Reddy - 2008 - nopr.niscpr.res.in
A series of N-cyclohexylidene-N-phenylamines 3 are prepared by the condensation of cyclohexanone 1 with aryl amine 2, subsequent treatment of 3 with thiomalic acid give the …
Number of citations: 19 nopr.niscpr.res.in
PN Patel, YS Patel - Cogent Chemistry, 2015 - Taylor & Francis
Present communication deals with the synthesis and characterization of various spiro thiazolinone heterocyclic compounds. 4-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylsulfonyl)phenyl…
Number of citations: 5 www.tandfonline.com
T Srivastava, AK Gaikwad, W Haq, S Sinha, SB Katti - Arkivoc, 2005 - arkat-usa.org
In a one pot procedure, amines 1a–c, cyclic ketones 3a–f and mercapto acids 2a–c were converted into 1-thia-4-azaspiro [4. n] alkan-3-ones (n= 4–7) 4a–e, 8a–e, 9a and 1-thia-4, 8-…
Number of citations: 95 www.arkat-usa.org

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